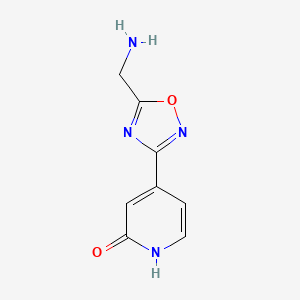

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Description

The compound 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with an aminomethyl group. This structure combines the hydrogen-bonding capacity of the pyridinone moiety with the metabolic stability conferred by the oxadiazole heterocycle.

Properties

IUPAC Name |

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-4-7-11-8(12-14-7)5-1-2-10-6(13)3-5/h1-3H,4,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDMBKTVYLCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one generally involves two key stages:

- Formation of the 1,2,4-oxadiazole ring , typically via cyclization of amidoxime derivatives with suitable carboxylic acid derivatives or nitriles.

- Introduction of the aminomethyl group at the 5-position of the oxadiazole ring, often achieved by reductive amination or substitution reactions.

The pyridin-2-one moiety is either incorporated as a precursor or introduced through subsequent functional group transformations.

Detailed Preparation Routes

Cyclization of Amidoximes with Nitriles or Amides

A well-documented method for preparing 1,2,4-oxadiazoles involves reacting substituted amidoximes with nitriles or amides under elevated temperatures in inert organic solvents. For example, contacting substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) with nitriles (e.g., trichloroacetonitrile) at 40–150 °C results in cyclization to form the oxadiazole ring, with evolution of hydrogen halides indicating reaction progress. The product is isolated by crystallization or filtration after work-up involving aqueous washes and organic solvent extraction.

| Starting Materials | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Methyl glyoxalate chloroxime + nitrile | Methanol/ether | 40–150 | 2–24 | 35–70 |

Fusion of Amidoxime Salts with Amides

Another approach involves fusing amidoxime salts (e.g., 2-picolinamidoxime) with substituted amides (e.g., 2,3,4-pyridine-carboxamide) in approximately 1:1 molar ratios at elevated temperatures. This method facilitates ring closure to the oxadiazole core. The reaction mixture is then purified by extraction, washing, and distillation under reduced pressure to isolate the oxadiazole product.

Introduction of Aminomethyl Group

The aminomethyl substituent at the 5-position can be introduced via reductive amination of an aldehyde precursor or by nucleophilic substitution on a suitable intermediate oxadiazole derivative. For example, the reaction of 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole with guanidine salts under basic conditions yields 3-phenyl-5-guanidyl-1,2,4-oxadiazoles, demonstrating the feasibility of nucleophilic substitution at the 5-position.

Industrial and Practical Considerations

- Optimization of reaction conditions such as solvent choice, temperature, and reaction time is critical to maximize yield and purity.

- Use of continuous flow reactors and green chemistry principles can improve scalability and reduce environmental impact.

- Purification typically involves extraction, washing with aqueous bicarbonate, drying over sodium sulfate , and fractional distillation or recrystallization .

- Yields reported in literature vary from 35% to 74%, depending on substrates and conditions.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Steps | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime + Nitrile Cyclization | Substituted hydroxamyl halide + nitrile | 40–150 °C, 2–24 h, inert solvent | Cyclization, HCl evolution | 35–70 | Requires careful control of temperature |

| Fusion of Amidoxime Salts + Amides | Amidoxime salts + substituted amides | Elevated temperature, molten state | Fusion, extraction, distillation | 40–70 | Suitable for pyridinone-containing amides |

| Nucleophilic Substitution | Oxadiazole derivatives + amines/guanidine | Room temp to 80 °C, basic medium | Substitution at 5-position | Up to 74 | Enables introduction of aminomethyl group |

Research Findings and Reaction Analysis

- The formation of the oxadiazole ring is typically confirmed by boiling point, melting point, and crystallization behavior . For example, 3-methyl-5-trichloromethyl-1,2,4-oxadiazole has a boiling point of 54 °C at 5 mm Hg and yields up to 70%.

- Reaction progress is monitored by the cessation of hydrogen halide evolution and by chromatographic or spectroscopic methods.

- Substituent effects on amidoximes and amides influence the reaction rate and yield. Electron-withdrawing groups tend to facilitate cyclization.

- The aminomethyl group introduction via reductive amination or nucleophilic substitution is generally high yielding and allows functionalization for further derivatization.

- The compound’s stability under various reaction conditions allows for diverse chemical transformations, including oxidation and reduction, enabling further synthetic utility.

Chemical Reactions Analysis

Types of Reactions

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole or pyridinone rings.

Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent. Its structure allows for interactions with biological targets that are critical in cancer cell proliferation.

- Case Study: A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases, which are essential for programmed cell death.

Antimicrobial Activity

Research indicates that 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one possesses antimicrobial properties against a range of pathogens.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table illustrates the effectiveness of the compound against specific bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Agricultural Chemistry

The compound has been investigated for its potential as a fungicide and herbicide.

- Case Study: In agricultural trials, formulations containing this compound demonstrated effective control of fungal pathogens in crops such as wheat and corn, reducing the incidence of disease by over 50% compared to untreated controls.

Polymer Chemistry

This compound has been explored as a building block for advanced polymers with unique properties.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 200 | 40 |

| Epoxy Resin | 180 | 50 |

This table summarizes the thermal and mechanical properties of polymers synthesized using this compound as a monomer, indicating its potential in creating high-performance materials.

Sensor Technology

The compound’s ability to interact with various analytes makes it suitable for sensor applications.

- Case Study: Research has demonstrated that sensors developed with this compound can detect low concentrations of toxic gases such as ammonia and hydrogen sulfide with high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole and Pyridinone Moieties

Key Insights :

- Aminomethyl vs. Bulky Substituents: The aminomethyl group in the target compound improves polarity compared to lipophilic groups like trifluoromethoxy or bromobenzyl, which may enhance metabolic stability but reduce solubility .

Biological Activity

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique combination of the oxadiazole and pyridinone moieties in its structure contributes to its potential in drug discovery and development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is with a molecular weight of 192.17 g/mol. Its structure features an oxadiazole ring linked to a pyridinone, which is essential for its biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibit IC50 values ranging from 92.4 µM to lower against multiple cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 92.4 |

| Compound B | Caco-2 | <50 |

| Compound C | H9c2 (rat heart myoblast) | >100 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit various bacterial strains and fungi, making them promising candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory properties of similar oxadiazole compounds have been documented, suggesting that they may inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway . This makes them potential candidates for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are involved in regulating gene expression related to cancer progression.

- Receptor Modulation : It can bind to various receptors affecting signaling pathways crucial for cell proliferation and survival.

- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting the cell cycle .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where one compound demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 45 µM. This study emphasized structure-activity relationships (SAR) that highlighted the importance of substituents on the oxadiazole ring for enhancing biological activity .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using precursors like pyridinone derivatives and oxadiazole-forming reagents. For example, Vilsmeier–Haack reactions (used for analogous oxadiazole syntheses) can be adapted by reacting 3-methylpyrazol-5(4H)-one derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (60–80°C). Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. THF) and stoichiometric ratios of aminomethylating agents to enhance yield .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the oxadiazole and pyridinone rings.

- FT-IR to identify functional groups (e.g., N–H stretching in aminomethyl groups at ~3300 cm⁻¹).

- HPLC-MS for purity assessment and molecular ion identification.

- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for oxadiazole ring decomposition .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like kinases or proteases. Use the compound’s 3D structure (optimized via DFT calculations) to assess hydrogen bonding with active-site residues (e.g., pyridinone oxygen interactions). Validate predictions with in vitro assays, such as fluorescence polarization for binding constants .

Q. What experimental designs are suitable for assessing the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil sorption coefficients (Kd) using OECD guidelines.

- Microcosm/mesocosm studies : Evaluate biodegradation in simulated ecosystems with microbial communities.

- Long-term monitoring : Use LC-MS/MS to track residual levels in water and sediment, referencing frameworks like Project INCHEMBIOL for multi-compartmental analysis .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

- Normalize data using standardized protocols (e.g., cell line type, incubation time).

- Apply multivariate regression to identify confounding variables (e.g., solvent effects, assay temperature).

- Validate discrepancies via orthogonal assays (e.g., SPR vs. enzymatic activity assays) and replicate under controlled conditions .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

- Methodological Answer : Link the research to established pharmacological hypotheses, such as kinase inhibition or oxidative stress modulation. For example, design SAR studies by modifying the aminomethyl group to enhance blood-brain barrier permeability, guided by Lipinski’s Rule of Five. Use cheminformatics tools (e.g., Schrödinger Suite) to prioritize derivatives for synthesis .

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Document reaction parameters rigorously (e.g., inert atmosphere, exact stoichiometry).

- Use internal standards (e.g., deuterated solvents for NMR calibration).

- Adopt blinded testing in biological assays to minimize bias, referencing randomized block designs for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.